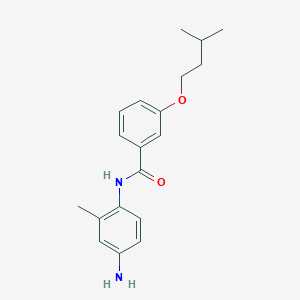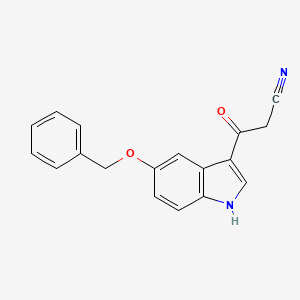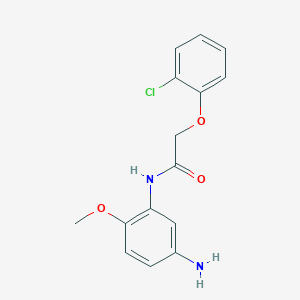
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide, also known as N-AMPCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as aminophenols, which are characterized by their ability to form strong hydrogen bonds with other molecules. N-AMPCA has been found to be useful in research involving protein-protein interactions, enzyme inhibition, and other biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1. Use in Green Synthesis
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide has been explored in the context of green chemistry. For example, it serves as an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated its production through a catalytic hydrogenation process, highlighting its potential for more environmentally friendly synthesis methods (Zhang, 2008).
2. Synthesis and Characterization
The compound has been synthesized and characterized in various studies. A research by Rehman et al. (2013) involved synthesizing a series of related compounds, examining their structure through spectroscopic methods, and assessing their biological activity against enzymes like acetylcholinesterase (Rehman et al., 2013).
3. Potential Pesticide Application
Research has also focused on derivatives of this compound for potential use as pesticides. Olszewska et al. (2009) characterized new derivatives using X-ray powder diffraction, suggesting their potential application in pest control (Olszewska et al., 2009).
4. Anticancer Properties
The anticancer properties of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide derivatives have been a subject of study. Vinayak et al. (2014) synthesized novel derivatives and evaluated their cytotoxicity on various human leukemic cell lines, discovering compounds with significant cytotoxic effects (Vinayak et al., 2014).
5. Antimicrobial Potential
The antimicrobial potential of derivatives of this compound has also been explored. Debnath and Ganguly (2015) synthesized and evaluated various derivatives for their antibacterial and antifungal activities against pathogenic microorganisms, finding some compounds with promising activity (Debnath & Ganguly, 2015).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-6-10(17)8-12(14)18-15(19)9-21-13-5-3-2-4-11(13)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQUEILFJPSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



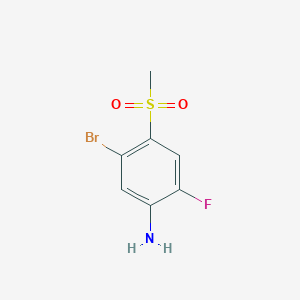
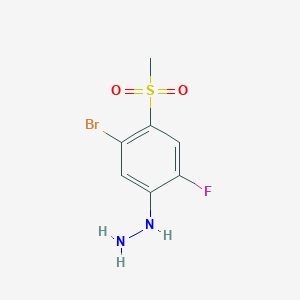

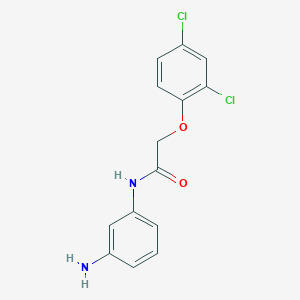

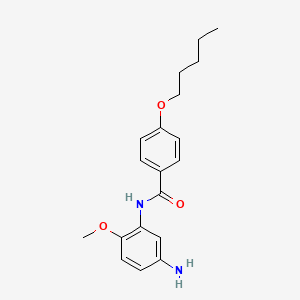
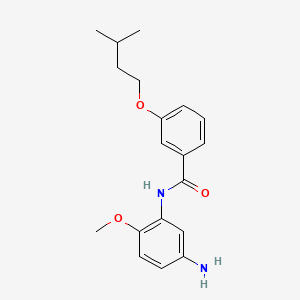


![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)
